2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine
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Overview
Description
2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a benzimidazole core, substituted with a methoxyphenyl group, a nitrofuran moiety, and a methylene bridge. It is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where the benzimidazole core is reacted with 4-methoxyphenyl halide in the presence of a base.
Attachment of the nitrofuran moiety: The nitrofuran group is introduced through a nucleophilic substitution reaction using 5-nitrofuran-2-carbaldehyde.
Formation of the methylene bridge: The final step involves the condensation of the intermediate product with formaldehyde under basic conditions
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro derivatives.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amino group using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of thioether or amine derivatives
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer activities. .
Biological Studies: Researchers use this compound to study the mechanisms of action of nitrofuran derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to investigate the role of benzimidazole derivatives in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine involves multiple pathways:
Antibacterial Activity: The nitrofuran moiety undergoes reduction within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with cellular targets such as topoisomerases and DNA
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine include other nitrofuran derivatives and benzimidazole-based compounds:
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Thiazolidinones: Compounds with similar antibacterial and anticancer activities
The uniqueness of this compound lies in its combined structural features of a benzimidazole core, a methoxyphenyl group, and a nitrofuran moiety, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
853407-14-4 |
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Molecular Formula |
C20H16N4O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-1-methylbenzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C20H16N4O4/c1-23-18-9-5-14(21-12-16-8-10-19(28-16)24(25)26)11-17(18)22-20(23)13-3-6-15(27-2)7-4-13/h3-12H,1-2H3 |
InChI Key |
KLEVRXVFXSMSMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N=CC3=CC=C(O3)[N+](=O)[O-])N=C1C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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